(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
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Overview
Description
“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” is a chemical compound with the molecular formula C7H12O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” can be represented by the InChI code: 1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 . The compound has a molecular weight of 128.17 g/mol .
Physical And Chemical Properties Analysis
“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 114 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It is a liquid at room temperature .
Scientific Research Applications
Spectroscopic Studies
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and related compounds have been studied for their spectroscopic properties. Research by Senda et al. (1987) explored the 13C NMR spectra of diastereomeric pairs of 7-oxabicyclo[2.2.1]heptanes and tetrahydrofurans, revealing insights into intramolecular interactions and hydrogen bonding, which are crucial for understanding molecular structures and reactivity (Senda, Ohno, Ishiyama, Imaizumi, & Kamiyama, 1987).
Chemical Reactions and Synthesis
Studies have also focused on the chemical reactions involving derivatives of 2-oxabicyclo[4.1.0]heptan-7-yl)methanol. For example, Jendralla (1982) investigated the deamination reactions of N-(6-Methyl-3-oxabicyclo[4.1.0]hept-exo-7-yl)-N-nitrosoharnstoff in methanol, leading to the formation of various derivatives. This research highlights the potential of these compounds in synthetic organic chemistry (Jendralla, 1982).
Electrochemical Transformations
Electrochemical transformations of bicyclic compounds, including those related to (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol, have been explored. Ogibin et al. (1999) studied the electrolysis of 2-oxabicycloalkenes and -bicycloalkanes, leading to insights into their electrochemical methoxylation and bond cleavage. These findings are significant for developing new electrochemical methods in organic synthesis (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
properties
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEMQBFOENIWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol |
Citations
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